2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
Description
Properties
CAS No. |
853318-73-7 |
|---|---|
Molecular Formula |
C19H18BrN3O2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(2)13-3-6-15(7-4-13)22-18(24)10-23-11-21-17-8-5-14(20)9-16(17)19(23)25/h3-9,11-12H,10H2,1-2H3,(H,22,24) |
InChI Key |
QMOGGJWDZJLTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Cyclocondensation
The quinazolinone nucleus is synthesized via cyclocondensation of 2-amino-5-bromobenzoic acid with formamide or urea derivatives. Bromination at the 6-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid, yielding 6-bromoanthranilic acid as a key intermediate. Cyclocondensation proceeds via heating at 120–140°C for 6–8 hours, forming the 4-oxoquinazolin-3(4H)-yl skeleton.
Reaction Conditions:
Alternative Cyclization Strategies
Microwave-assisted cyclocondensation reduces reaction times to 20–30 minutes while maintaining yields above 85%. A comparative study demonstrated that microwave irradiation at 300 W in THF with PCl₃ as a condensing agent achieved 91% conversion, versus 76% under classical heating.
Acetamide Functionalization
Acylation of the Quinazolinone Intermediate
The N-(4-isopropylphenyl)acetamide group is introduced via nucleophilic acyl substitution. The quinazolinone intermediate is treated with 4-isopropylphenyl acetic acid chloride in the presence of a base such as triethylamine (Et₃N) or pyridine.
Optimized Protocol:
One-Pot Synthesis
A one-pot approach combines cyclocondensation and acylation steps, minimizing purification losses. Using PCl₃ in THF, this method achieves an overall yield of 78% with 99% purity by HPLC.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Systematic screening identified THF as the optimal solvent for both cyclocondensation and acylation (Table 1). PCl₃ outperformed POCl₃ in reaction efficiency, particularly under microwave conditions.
Table 1: Solvent and Catalyst Impact on Quinazolinone Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | PCl₃ | 80 | 2.5 | 96 |
| DMF | POCl₃ | 120 | 6 | 82 |
| Acetic Acid | PPA | 140 | 8 | 75 |
Microwave vs. Classical Heating
Microwave irradiation significantly enhances reaction kinetics. For acetamide formation, a 420 W irradiation reduced the reaction time from 8 hours to 8 minutes while increasing yields from 77% to 86%.
Alternative Synthetic Routes
Hydrazine-Mediated Cyclization
Hydrazine hydrate facilitates cyclization of N-acylanthranilic acids, though this method requires stringent moisture control. Yields range from 65–72%, making it less favorable than PCl₃-based routes.
Solid-Phase Synthesis
Immobilization of the anthranilic acid derivative on Wang resin enables stepwise assembly, but scalability issues limit industrial application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized quinazolinone compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide exhibit significant anticancer activity. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study Example :
A study demonstrated that a related quinazolinone derivative significantly reduced the viability of breast cancer cells in vitro, suggesting that structural modifications, such as those present in this compound, enhance anticancer efficacy .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation. It has shown potential in reducing markers of inflammation and pain, making it a candidate for further development as an anti-inflammatory agent.
Data Table: Anti-inflammatory Activity Assessment
| Compound | Model Used | Result |
|---|---|---|
| This compound | Carrageenan-induced paw edema | Significant reduction in swelling |
| Comparison Compound | Aspirin | Moderate reduction in swelling |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, with promising results against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study Example :
In vitro studies have shown that the compound exhibits substantial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity and leading to various biological outcomes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Halogen-Substituted Quinazolinone Acetamides
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
- Structural Differences : The phenyl group substituent includes a chlorine atom and methyl group at positions 4 and 2, respectively, instead of isopropyl.
- Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine .
- Activity: No direct activity data provided, but halogenated quinazolinones are often explored as enzyme inhibitors (e.g., InhA for tuberculosis) .
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
- Structural Differences: Features a chloro substituent at position 6 and a methyl group at position 2 on the quinazolinone core, with a simple phenyl acetamide linkage.
- Activity: Demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in bacterial fatty acid biosynthesis. The chloro and methyl groups may optimize binding to InhA’s hydrophobic pocket .
- Comparison : The target compound’s bromine and isopropyl groups could enhance target residence time due to increased lipophilicity, but may reduce solubility .
Thioether and Heterocycle-Modified Analogues
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (4a)
- Structural Differences: Incorporates a sulfanyl bridge and a thiazolidinone ring instead of the acetamide’s phenyl group.
- The thiazolidinone moiety introduces additional hydrogen-bonding sites .
- Activity : Antioxidant properties were reported, though less potent than ascorbic acid in initial assays .
Anti-inflammatory Acetamide Derivatives
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Structural Differences: Substitutes the 4-isopropylphenyl group with an ethylamino chain.
- Activity : Exhibited anti-inflammatory activity surpassing Diclofenac in preclinical models, likely due to improved hydrogen bonding with cyclooxygenase (COX) enzymes .
- Comparison : The target compound’s isopropyl group may enhance COX-2 selectivity via hydrophobic interactions, though this requires validation .
Methoxyphenoxy-Substituted Analogues
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
- Structural Differences: Replaces bromine with a methoxyphenoxy group and uses a 4-methylphenyl substituent.
- The methylphenyl group offers moderate lipophilicity compared to isopropyl .
- Activity: No specific data, but methoxy groups are often associated with improved bioavailability .
Enzyme Inhibition
- InhA Inhibition : Chloro-substituted analogues (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) show promise against tuberculosis . The target compound’s bromine may offer similar or reduced efficacy due to steric effects.
- Antioxidant Activity : Thioether-containing derivatives (e.g., compound 4a) demonstrated moderate antioxidant capacity, though less than ascorbic acid .
Anti-inflammatory Activity
- Ethylamino-substituted acetamides outperformed Diclofenac, suggesting that N-substituents critically modulate COX inhibition . The isopropyl group’s role in inflammation remains unexplored but warrants investigation.
Physicochemical Properties and Structure-Activity Relationships (SAR)
Biological Activity
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms, comparative studies with similar compounds, and relevant case studies.
- Molecular Formula : C19H18BrN3O2
- Molecular Weight : 400.3 g/mol
- IUPAC Name : 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
- CAS Number : 853318-73-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. Quinazolinone derivatives are known to modulate the activity of these targets, leading to various pharmacological effects. The presence of the bromine atom and isopropyl group may enhance the compound's lipophilicity and alter its electronic properties, potentially increasing its binding affinity to specific targets.
Anti-inflammatory Activity
Research indicates that quinazolinone derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific tests have demonstrated its efficacy against different cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has demonstrated activity against several bacterial strains, indicating its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Differences | Potential Biological Activity |
|---|---|---|
| 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide | Lacks bromine and isopropyl groups | Varied activity profile |
| 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)acetamide | Chlorine instead of bromine; methyl instead of isopropyl | Different activity profile |
| 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide | Methoxy group instead of isopropyl | May affect solubility/reactivity |
The unique combination of a bromine atom and an isopropyl group in the target compound likely contributes to its distinct biological activities compared to these analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Study : A study assessed the compound's ability to inhibit COX enzymes in vitro, showing IC50 values lower than standard anti-inflammatory drugs like celecoxib, indicating superior efficacy .
- Anticancer Activity : In a recent study focusing on various cancer cell lines, this compound was found to significantly reduce cell viability at concentrations that did not affect normal cells.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects on growth rates, suggesting potential for development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions starting with a quinazolinone core. Key steps include bromination at position 6, followed by coupling with 4-isopropylphenylacetamide via nucleophilic substitution or condensation. Reagents like acetyl chloride, Na₂CO₃ (for pH control), and catalysts (e.g., DCC for amide bond formation) are critical. Solvent choice (e.g., dichloromethane), temperature (room temperature to reflux), and reaction time (3–24 hours) significantly impact yield . Purification via column chromatography or recrystallization (e.g., using ethyl acetate) ensures >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. For example, δ 7.69 ppm (quinazolinone NH) and δ 1.21 ppm (isopropyl CH₃) in CDCl₃ .
- Mass Spectrometry : ESI/APCI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 406.7) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodology :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodology :
- Substituent Variation : Replace bromo at position 6 with chloro or fluoro to assess impact on kinase inhibition . Modify the 4-isopropylphenyl group to 4-ethyl or 4-methoxyphenyl for solubility studies .
- Biological Testing : Compare IC₅₀ values across derivatives in target-specific assays (e.g., EGFR vs. VEGFR2) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to ATP-binding pockets .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, consistent ATP concentrations in kinase assays) .
- Purity Reassessment : Use HPLC-MS to confirm compound integrity, as impurities >5% may skew results .
- Meta-Analysis : Compare data across studies with standardized metrics (e.g., logD values, protein binding affinity) .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
- Methodology :
- Rodent PK Studies : Administer 10 mg/kg intravenously; collect plasma at 0, 1, 4, 8, 24 hours for LC-MS/MS analysis (t₁/₂, Cₘₐₓ) .
- Toxicity Screening : 28-day repeated dose study in rats (histopathology, liver/kidney function markers) .
Q. How do computational approaches enhance target identification and mechanistic understanding?
- Methodology :
- Molecular Dynamics Simulations : GROMACS simulations (100 ns) assess stability of compound-protein complexes (e.g., EGFR) .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
